2,2,6-TriMethyl-cyclohexane-1,4-dione
Description
Properties
CAS No. |
1125-20-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.20626 |
Synonyms |
2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Oxidation Mechanisms
Isophorone undergoes oxidation in the presence of Brønsted or Lewis acids to form intermediate peroxides, which subsequently rearrange into TMCHD. Formic acid (HCOOH) and trifluoroacetic acid (TFA) are preferred catalysts due to their ability to stabilize transition states during ring-opening. For example, a patent by JP2003533499A describes a reaction using 1.5 equivalents of 30% hydrogen peroxide (H₂O₂) and 0.1 M formic acid at 60–80°C, achieving 78–85% yield after 6–8 hours. The mechanism proceeds via electrophilic attack on the α,β-unsaturated ketone, forming a dioxetane intermediate that decomposes into the diketone (Figure 1).
Table 1: Optimization of Acid-Catalyzed Isophorone Oxidation
| Catalyst | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formic acid | 0.1 | 70 | 6 | 82 |
| Trifluoroacetic acid | 0.05 | 65 | 7 | 78 |
| Phosphoric acid | 0.2 | 80 | 8 | 70 |
Role of Solvent Systems
Polar aprotic solvents like acetone or methyl ethyl ketone (MEK) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures (≥90°C). A biphasic system using chloroform and water improves product isolation by leveraging differential solubility.
Isomerization Techniques for Intermediate Stabilization
Post-oxidation, the crude product often contains regioisomers requiring isomerization to TMCHD. Lewis acids such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) facilitate this step via carbocation rearrangements.
Lewis Acid-Catalyzed Isomerization
AlCl₃ (5–10 mol%) in dichloromethane at 25°C converts 3,5,5-trimethylcyclohexane-1,2-dione to TMCHD within 2 hours with 90% efficiency. The catalyst coordinates to carbonyl oxygen, polarizing the C=O bond and enabling methyl group migration.
Bronsted Acid-Mediated Rearrangements
Sulfonic acids (e.g., p-toluenesulfonic acid) offer a milder alternative, particularly for acid-sensitive substrates. Reactions conducted at 50°C in ethanol achieve 88% yield but require extended durations (12–15 hours).
Purification and Isolation Protocols
Crude TMCHD is purified via solvent extraction, crystallization, or fractional distillation.
Chemical Reactions Analysis
Types of Reactions
2,2,6-TriMethyl-cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original diketone, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of Vitamin E Acetate
Overview : One of the primary applications of 2,2,6-trimethylcyclohexane-1,4-dione is in the synthesis of trimethylhydroquinonediacetate (TMHQ-DA), a precursor for vitamin E acetate.
Process :
- The compound is produced via an epoxidation reaction of β-isophorone followed by isomerization to yield DH-KIP.
- DH-KIP can then be oxidatively aromatized to TMHQ-DA.
Significance : Vitamin E acetate is widely used as a dietary supplement and in cosmetic formulations due to its antioxidant properties .
Role in Carotenoid Synthesis
Overview : DH-KIP serves as an important intermediate in the synthesis of carotenoids, which are vital for various biological functions and have applications in food coloring and nutraceuticals.
Case Study : Research indicates that DH-KIP can be utilized in the synthetic pathways leading to carotenoid compounds, enhancing the efficiency of these processes .
Enzymatic Transformations
Overview : The compound has been employed in biocatalytic processes to produce chiral compounds.
Process :
- A two-step enzymatic reduction process has been developed using Saccharomyces cerevisiae and Corynebacterium aquaticum as biocatalysts.
- This method yields (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess.
Significance : This application highlights the potential for using DH-KIP in asymmetric synthesis, which is crucial for producing pharmaceuticals with specific stereochemistry .
Agrochemical Applications
Overview : DH-KIP has been investigated for its potential use in agrochemicals.
Case Study : Research has shown that derivatives of DH-KIP can exhibit herbicidal activity, suggesting its utility in developing new agrochemical products .
Material Science
Overview : The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials.
| Application Area | Details |
|---|---|
| Material Science | Used as a precursor in synthesizing polymers and other advanced materials due to its diketone functionality. |
| Pharmaceuticals | Serves as an intermediate for synthesizing various drugs that require specific structural features. |
Mechanism of Action
The mechanism of action of 2,2,6-TriMethyl-cyclohexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues: 2,6,6-Trimethyl-2-cyclohexene-1,4-dione , (6R)-2,2,6-Trimethyl-cyclohexane-1,4-dione (levodione) , and 1,4-cyclohexanedione .
Key Research Findings
Reactivity and Functionalization
- This compound undergoes oxidative aromatization with sulfonating agents to yield trimethylhydroquinone diesters, critical for synthesizing antioxidants like vitamin E .
- In contrast, 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) is reduced enantioselectively by Saccharomyces cerevisiae enzymes to produce (6R)-levodione, a precursor to the chiral synthon actinol .
Stereochemical Significance
- (6R)-Levodione highlights the importance of stereochemistry: its (6R)-configured methyl group enables precise biocatalytic reduction to (4R,6R)-actinol, a key intermediate in chiral drug synthesis .
Q & A
Q. What are the primary synthetic routes for 2,2,6-Trimethyl-cyclohexane-1,4-dione, and how can its enantiomeric purity be ensured?
The compound is synthesized via enzymatic reduction of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (ketoisophorone). A two-step biocatalytic system is commonly employed:
- Step 1 : Saccharomyces cerevisiae old yellow enzyme (cloned into E. coli) reduces ketoisophorone to (6R)-2,2,6-Trimethyl-cyclohexane-1,4-dione [(6R)-levodione] with strict stereospecificity .
- Step 2 : Levodione reductase from Corynebacterium aquaticum further reduces levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol). NADH co-factors are regenerated using glucose dehydrogenase/glucose/NAD+ systems . Methodological Note : Use chiral HPLC or polarimetry to confirm enantiomeric purity, and cross-validate with spectral databases (e.g., NIST Chemistry WebBook ).
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Mass Spectrometry (MS) : Confirm molecular weight (average mass: 154.209 Da) via high-resolution MS (HRMS) to distinguish from isomers (e.g., cyclohexene derivatives like ketoisophorone, C9H12O2) .
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify methyl groups (δ 1.0–1.3 ppm for CH3) and carbonyl signals (δ 200–220 ppm for ketones). Compare with literature data for 1,4-cyclohexanedione derivatives .
- Infrared (IR) Spectroscopy : Validate carbonyl stretching vibrations (1700–1750 cm) and absence of C=C bonds (ruling out cyclohexene analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical data for this compound?
Discrepancies arise due to undefined stereocenters in some datasets (e.g., "0 of 1 defined stereocenters" in ChemSpider ) versus enantiomerically pure (6R)-levodione in biocatalytic studies . Methodological Recommendations :
- Use X-ray crystallography to unambiguously assign stereochemistry.
- Apply enzymatic assays with stereospecific reductases (e.g., levodione reductase) to probe chiral sensitivity .
- Cross-reference CAS registry numbers (e.g., 20547-99-3 vs. 1125-20-8) to avoid confusion with unsaturated analogs .
Q. What experimental considerations are critical for microbial biotransformation studies of this compound?
- Strain Selection : Use Sporidiobolus unisporus or Corynebacterium aquaticum for stereoselective reductions. Validate enzyme activity via gene cloning (e.g., old yellow enzyme in E. coli) .
- Co-factor Regeneration : Optimize NADH regeneration systems (e.g., glucose dehydrogenase) to sustain reaction yields .
- Analytical Workflow : Monitor reaction progress via GC-MS or LC-MS to detect intermediates (e.g., ketoisophorone) and byproducts .
Q. How can the bioactivity of this compound derivatives be systematically evaluated?
- Antimicrobial Assays : Test against plant pathogens (e.g., Fusarium oxysporum) using disk diffusion or microbroth dilution. Compare with structurally related bioactive compounds like 2,5-cyclohexadiene-1,4-dione derivatives .
- Cytotoxicity Screening : Use human tumor cell lines (e.g., melanoma M14) to assess pro-apoptotic activity. Measure caspase activation and PARP cleavage via Western blotting .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., hydroxylated or methoxylated derivatives) to correlate substituents with bioactivity .
Data Contradictions and Validation
- Molecular Formula Discrepancies : Cyclohexane (C9H14O2) vs. cyclohexene (C9H12O2) derivatives are often conflated. Verify via unsaturated bond indices in IR or NMR .
- CAS Registry Conflicts : Cross-check 20547-99-3 (dihydrooxoisophorone) and 1125-20-8 (potential synonym) using authoritative databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
